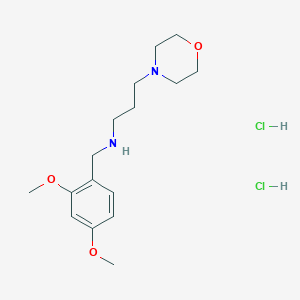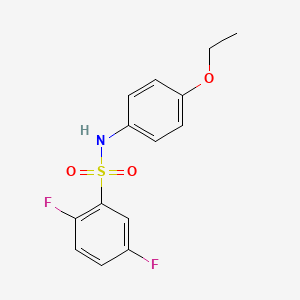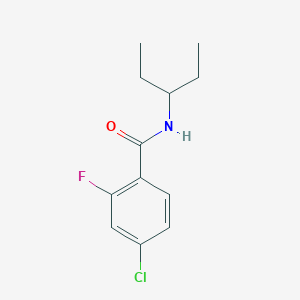
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.
Mecanismo De Acción
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can help to increase sexual desire in women with HSDD.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. It also decreases levels of serotonin, which can help to reduce inhibitions and increase sexual arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it easier to study without the confounding effects of hormonal fluctuations. It is also relatively safe and well-tolerated, with few serious side effects. However, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is only approved for use in premenopausal women with HSDD, which limits its potential applications in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with low sexual desire. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in combination with other drugs or therapies for the treatment of sexual dysfunction. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-morpholin-4-ylbutan-1-amine, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. Another study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can improve sexual function and satisfaction in women with HSDD.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18;;/h4-5,12,17H,3,6-11,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAJROUYHRKPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)

![N-(2-ethoxy-5-{[(2-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5494729.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)
![3-[3-(4-ethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5494738.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5494745.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)

![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)